molecular formula C14H17FN2O B11861553 (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone

(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B11861553
M. Wt: 248.30 g/mol
InChI Key: SIYJEWRFQILORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a synthetic organic compound characterized by a spirocyclic structure. This compound features a fluorophenyl group attached to a diazaspiro nonane ring system, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzoyl chloride with 2,7-diazaspiro[3.5]nonane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group allows for easy detection using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diazaspiro nonane ring can provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
  • (3-Bromophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone
  • (3-Methylphenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone

Uniqueness

(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for various applications compared to its chloro, bromo, or methyl analogs.

Properties

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

2,7-diazaspiro[3.5]nonan-2-yl-(3-fluorophenyl)methanone

InChI

InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-9-14(10-17)4-6-16-7-5-14/h1-3,8,16H,4-7,9-10H2

InChI Key

SIYJEWRFQILORH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(C2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.